Regioisomeric Specificity: 3(2H)-Furanone Synthesis
Ethyl 5-Acetylisoxazole-3-Carboxylate is specifically employed as a starting material for the synthesis of 3(2H)-furanones and 3(2H)-iminofuranes via cyclodehydration of γ-hydroxy-β-enaminoketones derived from 5-substituted-3-isoxazolemethanols [1]. In contrast, the regioisomer Ethyl 3-acetyl-5-isoxazolecarboxylate lacks the correct spatial orientation of the ester group to participate in this transformation, rendering procurement of the correct regioisomer critical for synthetic success .
| Evidence Dimension | Regiochemical Requirement for Heterocycle Synthesis |
|---|---|
| Target Compound Data | 5-Acetyl-3-carboxylate regioisomer; yields 3(2H)-furanones under standard conditions |
| Comparator Or Baseline | Ethyl 3-acetyl-5-isoxazolecarboxylate (regioisomer, CAS 491841-09-9): no reported product formation under these conditions |
| Quantified Difference | Qualitative: regiochemistry dictates synthetic outcome. Only the 3-carboxylate,5-acetyl isomer enables this cyclization pathway. |
| Conditions | Synthesis of 3(2H)-furanones from 5-substituted-3-isoxazolecarboxylates as per Baraldi et al., 1984 |
Why This Matters
Procuring the correct regioisomer is non-negotiable for researchers executing this synthetic route; substitution with the 5-carboxylate isomer will result in synthetic failure.
- [1] Baraldi, P. G.; Barco, A.; Benetti, S.; Manfredini, S.; Pollini, G. P. Ethyl 5-substituted-3-isoxazolecarboxylates as starting materials for a convenient route to 3(2H)furanones and 3(2H)iminofuranes. Tetrahedron Letters, 1984, 25, 4313-4316. View Source
